PDK1 Inhibitory Potency: Class-Level Benchmarking of the 2-Oxo-1,2-dihydropyridine-3-carboxamide Scaffold
While direct experimental data for CAS 899948-27-7 is not publicly available, the core 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype has been validated as a potent PDK1 inhibitor. The patent literature demonstrates that optimized compounds within this class achieve nanomolar to micromolar IC50 values against recombinant PDK1 enzyme [1]. This establishes the scaffold's intrinsic capability for high-affinity kinase engagement. The unique 3-chlorobenzyl and 2-chlorophenyl substituents of CAS 899948-27-7 represent an unexplored SAR vector that could modulate potency, providing a specific opportunity for differentiation against known analogs.
| Evidence Dimension | PDK1 Enzyme Inhibition (IC50 Range) |
|---|---|
| Target Compound Data | No data available (novel substituent combination) |
| Comparator Or Baseline | Lead compounds from patent US20180155320A1 (e.g., JJ31, IB35) show IC50 values in the nM to μM range [1] |
| Quantified Difference | Unknown; novel substituents are predicted to alter potency relative to the baseline scaffold |
| Conditions | In vitro recombinant PDK1 enzyme inhibition assay (patent-specified conditions) |
Why This Matters
Confirms the compound belongs to a target-validated scaffold, meaning procurement enables investigation of a novel chemical space around a proven pharmacophore, a key decision factor for medicinal chemistry and chemical biology programs.
- [1] Sestito, S., Daniele, S., Martini, C., & Rapposelli, S. (2018). 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE COMPOUNDS AND THEIR USE AS INHIBITORS OF PDK1. U.S. Patent Application No. 15/735,468, Publication No. US20180155320A1. View Source
